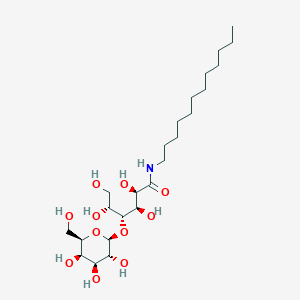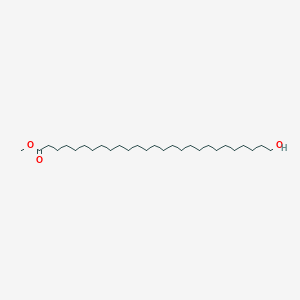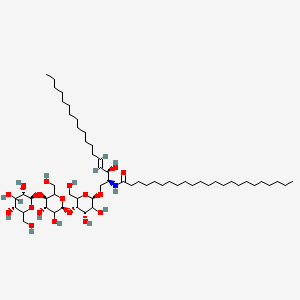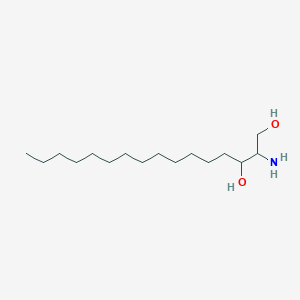
丁巴比妥-d5
描述
Butabarbital-d5 is a stable-labeled internal standard suitable for butabarbital testing or isotope dilution methods by GC/MS or LC/MS for clinical toxicology, forensic analysis, or pain prescription monitoring applications . It is a barbiturate prescribed as a sleep aid under the trade name Butisol .
Molecular Structure Analysis
The empirical formula for Butabarbital-d5 is C10H11D5N2O3 . Its molecular weight is 217.28 . The structural formula for Butabarbital-d5 is also provided in various resources .Chemical Reactions Analysis
Barbiturates like Butabarbital-d5 are often analyzed using methods such as liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) . These methods are widely used for the quantitation of compounds in forensic samples .科学研究应用
空气中线性和环状挥发性甲基硅氧烷的全球分布
Genualdi 等人 (2011) 的一项研究调查了包括 D5 在内的各种化合物在大气中的全球分布。如果 D5 与 D5 具有相似的物理和化学性质,则这项研究可能与了解丁巴比妥-d5 的环境影响和分布有关(Genualdi 等人,2011 年).
糖尿病研究中的机器学习
Kavakiotis 等人 (2017) 关于机器学习在糖尿病研究中应用的研究可以提供有关如何在丁巴比妥-d5 的研究中应用类似方法的见解,特别是在分析大型数据集或识别其作用或应用中的模式方面(Kavakiotis 等人,2017 年).
各种产品中防腐剂的分析
Ochiai 等人 (2002) 进行的研究,用于测定各种产品中的防腐剂,可能与检测和分析不同基质中丁巴比妥-d5 的方法有关,因为它可能用于制药或化学产品中(Ochiai 等人,2002 年).
D5 在个人护理产品中的使用
Montemayor 等人 (2013) 的一项研究调查了 D5 在个人护理产品中的使用。如果丁巴比妥-d5 用于类似的应用,这项研究可能会提供有关其如何与环境和人类健康相互作用的见解(Montemayor 等人,2013 年).
镇静剂化合物的比较研究
Zawertailo 等人 (2003) 进行了一项研究,比较了包括丁巴比妥在内的不同镇静剂化合物的效果(Zawertailo 等人,2003 年)。这项研究可以提供有关丁巴比妥-d5 的药理特性和潜在应用的见解。
十甲基五环硅氧烷 (D5) 的生物蓄积
Gobas 等人 (2015) 审查了涉及 D5 的生物蓄积研究(Gobas 等人,2015 年)。这项研究可能与了解丁巴比妥-d5 的环境行为和潜在生物蓄积有关。
D5 的生态风险
Fairbrother 等人 (2015) 概述了 D5 的生态风险(Fairbrother 等人,2015 年)。这项研究可以为评估丁巴比妥-d5 的生态影响提供一个框架。
药物发现中的数字化转型(D5 方法)
Saito Ryuta (2022) 讨论了药物发现中的数字化转型,称为 D5 方法(Ryuta,2022 年)。这种创新方法可以应用于涉及丁巴比妥-d5 的研究,特别是在药物发现和开发过程中。
作用机制
Target of Action
Butabarbital-d5, like other barbiturates, primarily targets the Gamma-aminobutyric acid (GABA) receptors in the brain . These receptors play a crucial role in inhibitory neurotransmission, which is essential for maintaining the balance of excitation and inhibition in the brain .
Mode of Action
Butabarbital-d5 acts by binding to a distinct site associated with a chloride ionopore at the GABA-A receptor . This binding increases the duration of time for which the chloride ionopore is open, leading to an influx of chloride ions into the neuron . This influx hyperpolarizes the neuron, decreasing its firing rate and leading to sedation . In addition to potentiating GABA-A receptors, Butabarbital-d5 also inhibits neuronal acetylcholine and kainate receptors .
Biochemical Pathways
The primary biochemical pathway affected by Butabarbital-d5 is the GABAergic pathway . By potentiating the action of GABA, Butabarbital-d5 enhances inhibitory neurotransmission, leading to sedation . It also inhibits the action of excitatory neurotransmitters by blocking neuronal acetylcholine and kainate receptors .
Pharmacokinetics
It is known that barbiturates, in general, are metabolized in the liver and excreted in the urine . The duration of action of Butabarbital is approximately 6-8 hours , indicating its intermediate-acting nature.
Result of Action
The molecular and cellular effects of Butabarbital-d5’s action primarily involve the potentiation of inhibitory GABAergic tone and suppression of excitatory neurotransmission . This leads to a decrease in neuronal firing rate, resulting in sedation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Butabarbital-d5. It is known that the effect of barbiturates can be influenced by factors such as the patient’s age, liver function, and concurrent use of other medications
安全和危害
Butabarbital-d5 is classified as a highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to the central nervous system and the visual organs . It is recommended to handle it with care, using protective gloves, eye protection, and face protection .
属性
IUPAC Name |
5-butan-2-yl-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)/i2D3,5D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIHAIZYIMGOAB-ZTIZGVCASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1(C(=O)NC(=O)NC1=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661836 | |
| Record name | Butabarbital-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1215565-64-2 | |
| Record name | Butabarbital-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[R-[R*,S*-(E)]]-4-hydroxy-7-(1-hydroxy-2-hexadecenyl)-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphatetracosan-1-aminium-9-13C,4-oxide,innersalt](/img/structure/B3026321.png)
![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-pentadecanamide](/img/structure/B3026322.png)
![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35](/img/structure/B3026323.png)
![1-hydroxy-6-[(1S)-1-hydroxy-2-methylpropyl]-3-(2-methylpropyl)pyrazin-2-one](/img/structure/B3026324.png)
![N-[(E,2S,3R)-1,3-dihydroxyhexadec-4-en-2-yl]hexadecanamide](/img/structure/B3026325.png)
![20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol](/img/structure/B3026327.png)
